molecular formula C19H18N2 B14216033 Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- CAS No. 828276-41-1

Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-

Cat. No.: B14216033
CAS No.: 828276-41-1
M. Wt: 274.4 g/mol
InChI Key: CVDOZIBBVCTIDF-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a dimethylamino group and a methylene-propenyl group. This compound is known for its applications in various fields, including photophysical studies due to its ability to undergo intramolecular charge transfer.

Properties

CAS No.

828276-41-1

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]buta-1,3-dien-2-yl]benzonitrile

InChI

InChI=1S/C19H18N2/c1-14(17-7-5-16(13-20)6-8-17)15(2)18-9-11-19(12-10-18)21(3)4/h5-12H,1-2H2,3-4H3

InChI Key

CVDOZIBBVCTIDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C)C(=C)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .

Another method involves the use of ionic liquids as recycling agents. In this approach, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride. The ionic liquid serves multiple roles, including co-solvent, catalyst, and phase separation agent, simplifying the separation process and eliminating the need for metal salt catalysts .

Industrial Production Methods

Industrial production of benzonitrile typically involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile and water. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitrobenzonitriles, sulfonylbenzonitriles, or halobenzonitriles.

Scientific Research Applications

Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- involves its ability to undergo intramolecular charge transfer. Upon photo-excitation, the dimethylamino group donates an electron to the cyanophenyl moiety, resulting in dual fluorescence. This property makes it valuable in photophysical studies and applications .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound with a single nitrile group attached to a benzene ring.

    4-(Dimethylamino)benzonitrile: Similar structure but lacks the methylene-propenyl group.

    Benzaldehyde: Precursor in the synthesis of benzonitrile, lacks the nitrile group.

Uniqueness

Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- is unique due to its ability to undergo intramolecular charge transfer, leading to dual fluorescence. This property distinguishes it from other similar compounds and makes it valuable in photophysical studies and applications .

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